Spectinabilin

Übersicht

Beschreibung

Spectinabilin is a complex polyketide natural product recognized for its distinctive structural features, including a spirotetronate motif intertwined with a polyene chain. It is an unusual chain-extended analogue of aureothin and was first reported as a co-metabolite of neoantimycin in Streptomyces orinoci. This compound has been reported to exhibit anti-HIV, antifungal, nematocidal, and antitumor activities .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Spectinabilin, also known as Neoaureothin, is a nitrophenyl-substituted polyketide metabolite . This compound has been found to exhibit various biological activities, including antimalarial and antiviral activity .

Target of Action

This compound has been shown to exhibit nematicidal activity, particularly against Caenorhabditis elegans . It acts on targets that are different from those of some currently used nematicidal drugs such as avermectin and phosphine thiazole .

Mode of Action

Biochemical Pathways

This compound is produced through a type one polyketide synthase . The biosynthesis of this compound initially requires 4 open reading frames (ORF) for the production of the starter unit, p-nitrobenzoic acid (pNBA) from chorismate . pNBA is then loaded onto the polyketide synthase, and undergoes 6 rounds of elongation and reduction . The final product is a 6-membered terminal ring of the this compound intermediate .

Result of Action

This compound exhibits a good nematicidal activity on C. elegans L1 worms, with a half-maximal inhibitory concentration (IC50) of 2.948 μg/mL at 24 h . This indicates that the compound is highly effective at inhibiting the growth and development of these nematodes.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound was first isolated from Streptomyces spectabilis, a bacterium found in soil . The production of this compound may therefore be influenced by factors such as soil composition, temperature, and moisture levels.

Biochemische Analyse

Biochemical Properties

Spectinabilin’s role in biochemical reactions is primarily associated with its interactions with various biomolecules. The production of this compound occurs through a type one polyketide synthase . The biosynthesis of this compound initially requires 4 open reading frames (ORF) for the production of the starter unit, p-nitrobenzoic acid (pNBA) from chorismate .

Cellular Effects

This compound has been found to exhibit significant effects on various types of cells and cellular processes. It has been reported to have antimalarial and antiviral activity

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The biosynthesis of this compound involves several rounds of elongation and reduction . A furan is then formed via oxidation and subsequent cyclization catalyzed by a Cyt p-450 monoxygenase to afford this compound .

Dosage Effects in Animal Models

This compound has shown nematicidal activity on Caenorhabditis elegans L1 worms, with a half-maximal inhibitory concentration (IC 50) of 2.948 μg/mL at 24 h

Metabolic Pathways

The metabolic pathways involving this compound are associated with the type one polyketide synthase

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Spectinabilin is biosynthesized through a series of intricate enzymatic pathways involving polyketide synthases (PKSs). The production of structural analogs by genetic engineering poses a major challenge. By deletion and insertion of PKS modules, researchers have been able to interconvert the assembly lines for related antibiotic and antifungal agents, aureothin and neoaureothin .

Industrial Production Methods: The industrial production of neoaureothin involves the cultivation of Streptomyces orinoci under controlled conditions. The metabolic profile of the cultured strain is monitored to ensure the production of neoaureothin .

Analyse Chemischer Reaktionen

Types of Reactions: Spectinabilin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is an androgen receptor antagonist that inhibits the binding of dihydrotestosterone to androgen receptors .

Common Reagents and Conditions: Common reagents used in the reactions involving neoaureothin include dihydrotestosterone and other androgen receptor ligands. The conditions typically involve controlled environments to ensure the stability of the compound .

Major Products: The major products formed from these reactions include inhibited androgen receptor complexes and reduced expression of prostate-specific antigen in LNCaP cells .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

IUPAC Name |

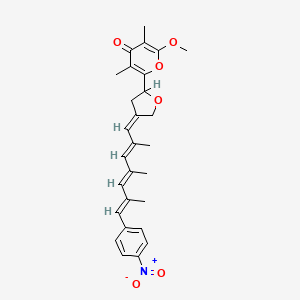

2-methoxy-3,5-dimethyl-6-[(4Z)-4-[(2E,4E,6E)-2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienylidene]oxolan-2-yl]pyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO6/c1-17(11-18(2)13-22-7-9-24(10-8-22)29(31)32)12-19(3)14-23-15-25(34-16-23)27-20(4)26(30)21(5)28(33-6)35-27/h7-14,25H,15-16H2,1-6H3/b17-11+,18-13+,19-12+,23-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZICQJAGBLBAMJ-MNOZRKQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C(C1=O)C)OC)C2CC(=CC(=CC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)C)C)CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(OC(=C(C1=O)C)OC)C2C/C(=C/C(=C/C(=C/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C)/C)/C)/CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101043872 | |

| Record name | Spectinabilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59795-94-7 | |

| Record name | Spectinabilin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059795947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spectinabilin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=260179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Spectinabilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is neoaureothin and where is it found?

A1: Neoaureothin, also known as spectinabilin, is a nitroaryl-substituted polyketide metabolite primarily produced by the bacterium Streptomyces orinoci [, , ]. It belongs to a family of structurally related compounds that includes aureothin and luteoreticulin, all produced by various Streptomyces species, suggesting a shared evolutionary history [].

Q2: How is neoaureothin biosynthesized?

A2: Neoaureothin biosynthesis involves an unusual non-colinear assembly line orchestrated by type I polyketide synthases (PKSs) [, ]. This process utilizes p-nitrobenzoate and malonyl-CoA as building blocks, which are incorporated into the growing polyketide chain by iterative cycles of PKS modules [, ]. Notably, the first module in the neoaureothin pathway, NorA, exhibits an iterative function, confirmed through cross-complementation experiments [].

Q3: Can the neoaureothin biosynthetic pathway be engineered for increased production or to generate novel derivatives?

A3: Yes, research has demonstrated the feasibility of manipulating the neoaureothin biosynthetic pathway. For instance, quorum sensing-based metabolic engineering has been successfully employed to enhance the precursor supply in Streptomyces coelicolor, leading to a 4-fold increase in neoaureothin production []. Furthermore, rational genetic recombination and domain exchanges have enabled the transformation of the aureothin PKS system into a luteoreticulin assembly line, showcasing the potential for generating novel polyketide derivatives [].

Q4: What is unique about the enzymatic steps involved in aureothin and neoaureothin biosynthesis?

A4: Both aureothin and neoaureothin share a unique enzymatic step crucial for their final structure. This step involves the cytochrome P450 monooxygenase AurH, which catalyzes the formation of a tetrahydrofuryl moiety within their structures []. This sequential asymmetric heterocyclization, achieved by a single enzyme both in vivo and in vitro, represents a novel mechanism in polyketide biosynthesis [].

Q5: What is the relationship between aureothin, neoaureothin and luteoreticulin in terms of their biosynthetic pathways?

A5: Aureothin, neoaureothin, and luteoreticulin, while structurally similar, are synthesized by distinct but evolutionarily related PKS systems. This interconnectedness allows for the rational design of hybrid PKS systems, as demonstrated by the successful transformation of the aureothin pathway into a luteoreticulin assembly line []. This highlights the potential for generating diverse polyketide structures through combinatorial biosynthesis.

Q6: Are there any analytical techniques specific to the study of neoaureothin?

A6: While specific analytical methods for neoaureothin characterization haven't been explicitly detailed in the provided abstracts, techniques like LC-MS are commonly employed to monitor biotransformations and identify intermediates in polyketide biosynthesis, as exemplified in studies involving aureothin []. Structural elucidation likely involves techniques such as NMR and high-resolution mass spectrometry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.